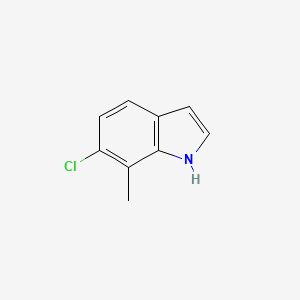

6-Chloro-7-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVDZGZOHOXWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483513 | |

| Record name | 6-Chloro-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-09-1 | |

| Record name | 6-Chloro-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 7 Methyl 1h Indole and Its Analogues

Classical Indole (B1671886) Ring-Forming Methodologies

Established indole syntheses offer robust and versatile routes to a wide array of indole derivatives. These methods typically involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) precursor.

Fischer Indole Synthesis for the Preparation of 6-Chloro-7-methyl-1H-indole Precursors

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com For the synthesis of a precursor to this compound, a key starting material would be (3-chloro-2-methylphenyl)hydrazine. The reaction of this hydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, would form the corresponding phenylhydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst, like zinc chloride or polyphosphoric acid, would induce a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia to yield the indole scaffold. wikipedia.orgyoutube.com The reaction conditions, particularly the choice of acid catalyst, can significantly influence the efficiency of the cyclization. wikipedia.org

| Starting Arylhydrazine | Carbonyl Compound | Potential Indole Product (Precursor) |

| (3-chloro-2-methylphenyl)hydrazine | Pyruvic acid | This compound-2-carboxylic acid |

| (3-chloro-2-methylphenyl)hydrazine | Acetaldehyde | This compound |

Other Established Cyclization and Annulation Reactions to Construct the Indole Scaffold

Besides the Fischer synthesis, other classical methods provide alternative pathways to the indole core, each with its own scope and limitations.

Madelung Synthesis: This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acylated-o-toluidine. chemicalbook.combhu.ac.in To prepare a 6-chloro-7-methyl substituted indole, N-acetyl-3-chloro-2-toluidine would be the requisite starting material. The use of a strong base, such as sodium amide or potassium t-butoxide, is typically required, although milder conditions using alkyllithiums have been developed. chemicalbook.combhu.ac.in

Reissert Synthesis: This two-step process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base. chemicalbook.comwikipedia.org For the target substitution pattern, 2-chloro-3-nitrotoluene would be the starting material. The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized using reagents like zinc in acetic acid to furnish the corresponding indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.org

Targeted Synthesis of this compound

Modern synthetic methods often offer greater regiocontrol and functional group tolerance for the preparation of highly substituted indoles.

The Bartoli indole synthesis is a particularly powerful method for the preparation of 7-substituted indoles. researchgate.netwikipedia.orgjk-sci.comingentaconnect.com This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgjk-sci.com To synthesize this compound directly, 2-chloro-1-methyl-3-nitrobenzene would serve as the ideal starting material. The reaction with three equivalents of vinylmagnesium bromide proceeds through a nitroso intermediate and a subsequent researchgate.netresearchgate.net-sigmatropic rearrangement, driven by the steric hindrance of the ortho-substituent, to yield the desired 7-methyl substituted indole. wikipedia.org This method's ability to tolerate various ortho-substituents makes it a highly flexible route. jk-sci.com

Another contemporary approach is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu For the synthesis of this compound, 3-chloro-2-iodo-1-methylaniline could be coupled with an appropriate alkyne. The regioselectivity of the alkyne insertion is a key consideration in this synthesis. wikipedia.orgnih.gov

Regioselective Functionalization Strategies for the Indole Nucleus at C-6 and C-7

The direct functionalization of a pre-existing indole ring offers a convergent approach to substituted derivatives. However, achieving regioselectivity on the benzene portion of the indole nucleus can be challenging due to the higher intrinsic reactivity of the pyrrole ring, particularly at the C-3 position.

Site-Specific Chlorination Protocols for Indoles

Direct electrophilic chlorination of the indole ring often leads to a mixture of products. To achieve site-specific chlorination at the C-6 position of a 7-methylindole precursor, the directing effects of existing substituents and the choice of chlorinating agent are crucial. In some cases, N-protection of the indole can influence the regiochemical outcome of halogenation. For instance, electrophilic chlorination of 7-azaindole N-oxide has been shown to proceed at the C-6 position. acs.org While not a direct analogue, this demonstrates the principle of using electronic effects to guide regioselectivity.

Selective Alkylation and Methylation Techniques on the Indole Ring

Direct Friedel-Crafts alkylation of indoles typically occurs at the electron-rich C-3 position. Therefore, selective methylation at C-7 of a 6-chloroindole precursor requires more sophisticated strategies. One powerful approach is directed metalation, where a directing group on the indole nitrogen facilitates deprotonation at the C-7 position by a strong base, followed by quenching with an electrophile like methyl iodide. acs.org The N-pivaloyl group, for example, has been shown to direct rhodium-catalyzed C-H functionalization to the C-7 position. nih.gov

Preparation of Key Indole Intermediates and Closely Related Dioxo Derivatives

The synthesis of functionalized indoles often proceeds through versatile intermediates that can be elaborated into the final target molecule. Dioxo derivatives, such as isatins, are particularly important precursors due to their rich reactivity.

Synthesis of this compound-2,3-dione

This compound-2,3-dione, also known as 6-chloro-7-methylisatin, is a crucial intermediate for accessing various derivatives of the target indole. The synthesis of isatins can be achieved through several established methods, with the Sandmeyer and Stolle syntheses being the most prominent.

The Sandmeyer isatin synthesis is a classical and widely used method. researchgate.netorganic-chemistry.org It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate. wikipedia.orgwikipedia.org This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin. researchgate.netnih.gov A specific synthesis of this compound-2,3-dione has been reported starting from N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride. nih.gov In this procedure, the starting material is added to sulfuric acid at an elevated temperature (50-80°C). nih.gov The reaction mixture is then poured into ice-water, and the resulting solid is purified by dissolution in sodium hydroxide and reprecipitation with hydrochloric acid to afford the desired product. nih.gov

Another versatile route to isatins is the Stolle synthesis. This method involves the reaction of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. researchgate.netwikipedia.org Subsequent cyclization of this intermediate, promoted by a Lewis acid like aluminum trichloride or boron trifluoride, furnishes the isatin. researchgate.netwikipedia.org The Stolle procedure is often considered a good alternative to the Sandmeyer method, particularly for substituted isatins. researchgate.net

More recent approaches to isatin synthesis include the Gassman synthesis and methods involving the ortho-metalation of N-protected anilines. organic-chemistry.orgwikipedia.orgwikipedia.org The Gassman method involves the conversion of an aniline to a 3-methylthiooxindole intermediate, which is then oxidized and hydrolyzed. organic-chemistry.org The ortho-metalation strategy offers regioselective synthesis of 4-substituted isatins from meta-substituted anilines. wikipedia.orgwikipedia.org

The table below summarizes key features of the primary synthetic routes to isatins, which are applicable to the synthesis of this compound-2,3-dione.

| Synthetic Method | Key Reagents | Intermediate | Advantages | Reference |

| Sandmeyer Synthesis | Aniline, Chloral hydrate, Hydroxylamine, H₂SO₄ | Isonitrosoacetanilide | Oldest, straightforward, good for electron-withdrawing groups | researchgate.netwikipedia.org |

| Stolle Synthesis | Arylamine, Oxalyl chloride, Lewis acid (e.g., AlCl₃) | Chlorooxalylanilide | Good alternative to Sandmeyer, suitable for N-substituted isatins | researchgate.netwikipedia.org |

| Gassman Synthesis | Aniline, tert-Butyl hypochlorite, Methylthioacetate ester | Azasulfonium salt, 3-Methylthiooxindole | Good for substrates with electron-donating groups | organic-chemistry.orgwikipedia.org |

| Ortho-metalation | N-protected aniline, Butyllithium, Diethyl oxalate | Dianion, α-ketoester | Regioselective for 4-substituted isatins | wikipedia.orgwikipedia.org |

Synthetic Routes to Dihydroindole Analogues of this compound

Dihydroindole, or indoline, analogues of this compound are important scaffolds in their own right, often exhibiting distinct biological properties from their aromatic indole counterparts. The most common and atom-economical method for the synthesis of indolines is the catalytic hydrogenation of the corresponding indole. researchgate.net

This transformation involves the reduction of the C2-C3 double bond of the indole ring. However, the hydrogenation of indoles can be challenging due to the high resonance stability of the aromatic system. nih.gov Furthermore, the indoline product, being a secondary amine, can act as a catalyst poison, and over-reduction can lead to the formation of octahydroindoles. nih.gov

Various catalytic systems have been developed to achieve selective hydrogenation of indoles to indolines. These include both heterogeneous and homogeneous catalysts.

Heterogeneous Catalysis : Platinum on carbon (Pt/C) is a commonly used heterogeneous catalyst for this transformation. The reaction is often carried out in the presence of an acid, such as p-toluenesulfonic acid, and can be performed in green solvents like water. nih.gov

Homogeneous Catalysis : Homogeneous catalysts based on iridium, rhodium, and ruthenium have been successfully employed for the asymmetric hydrogenation of indoles, yielding chiral indolines with high enantioselectivity. wikipedia.org For instance, Ir-catalysts with bisphosphine-thiourea ligands have been shown to be highly efficient for the asymmetric hydrogenation of a wide range of unprotected indoles. wikipedia.org Ruthenium-N-heterocyclic carbene (NHC) complexes have also been used for the complete hydrogenation of indoles to octahydroindoles, demonstrating the tunability of the reaction outcome. organic-chemistry.org

Metal-Free Catalysis : Frustrated Lewis pairs (FLPs), such as those based on triarylboranes, have emerged as effective metal-free catalysts for the hydrogenation of N-substituted indoles. researchgate.net These systems can achieve high turnover numbers under solvent-free conditions. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity in the synthesis of 6-chloro-7-methyl-dihydroindole. The electronic properties of the substituents on the indole ring can influence the reactivity, but various catalytic systems have shown broad substrate scope.

The following table outlines different catalytic approaches for the hydrogenation of indoles to indolines.

| Catalyst Type | Example Catalyst/System | Key Features | Reference |

| Heterogeneous | Pt/C, p-toluenesulfonic acid | Environmentally benign, can be performed in water | nih.gov |

| Homogeneous | Ir/bisphosphine-thiourea ligand | Asymmetric hydrogenation, high enantioselectivity for chiral indolines | wikipedia.org |

| Homogeneous | Ru-NHC complex | Can achieve complete hydrogenation to octahydroindoles | organic-chemistry.org |

| Metal-Free | Triarylborane (e.g., B(C₆F₅)₃) | Frustrated Lewis Pair catalysis, solvent-free conditions, high turnover numbers | researchgate.net |

Contemporary Synthetic Protocols for this compound Derivatives

Modern organic synthesis offers a powerful toolkit for the functionalization of heterocyclic cores. For this compound, these methods allow for the introduction of a wide range of substituents, enabling the generation of diverse molecular libraries for various applications.

Transition Metal-Catalyzed Functionalization Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C6 position and the C-H bonds of the indole ring of this compound serve as handles for such transformations.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. libretexts.orgyoutube.com The 6-chloro position of the indole is a suitable site for Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or vinyl groups. Catalyst systems employing ligands like XPhos have been shown to be effective for the coupling of chloroindoles with boronic acids under relatively mild conditions. nih.gov The reaction is a cornerstone for the synthesis of biaryl compounds. libretexts.org

Heck Reaction : The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgwikipedia.org This reaction can be used to introduce alkenyl substituents at the C6 position of the indole core. Various palladium catalysts, including phosphine-free systems, have been developed to promote this transformation. organic-chemistry.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org It is a powerful method for introducing a wide range of primary and secondary amines at the C6 position of this compound. The development of sterically hindered phosphine ligands has greatly expanded the scope of this reaction. wikipedia.org Catalyst systems based on ligands like RuPhos have proven effective for the amination of unprotected halo-azaindoles, which are electronically similar to haloindoles. nih.gov

C-H Functionalization : Direct functionalization of C-H bonds is a highly atom-economical strategy. rsc.org For indoles, C-H functionalization can be directed to various positions. While C2 and C3 are the most electronically favored sites, the use of directing groups at the N1 position can steer the reaction to the C7 position. researchgate.net Rhodium and iridium catalysts are often employed for such transformations, enabling the introduction of alkenyl, alkyl, and amino groups at the C7 position of the indole ring. researchgate.net This approach offers a complementary strategy to cross-coupling reactions for modifying the indole scaffold.

The table below summarizes these key transition metal-catalyzed reactions for the functionalization of the indole core.

| Reaction | Catalyst | Coupling Partners | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Palladium (e.g., with XPhos ligand) | Aryl/vinyl halide + Organoboron reagent | C-C | nih.govlibretexts.org |

| Heck Reaction | Palladium | Aryl/vinyl halide + Alkene | C-C (alkenyl) | organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig Amination | Palladium (e.g., with RuPhos ligand) | Aryl halide + Amine | C-N | wikipedia.orgnih.gov |

| C-H Functionalization | Rhodium, Iridium | Indole C-H bond + Alkene/Azide etc. | C-C, C-N | researchgate.netrsc.org |

Metal-Free and Electrochemical Synthetic Approaches

While transition metal catalysis is dominant, there is growing interest in developing metal-free and electrochemical methods for indole synthesis and functionalization to enhance sustainability and reduce metal contamination in final products.

Metal-free approaches for indole functionalization often rely on the inherent reactivity of the indole nucleus or the use of non-metallic promoters. For instance, radical-mediated reactions can be employed to introduce various functional groups. Photoredox catalysis, using organic dyes as photosensitizers, has emerged as a powerful tool for a wide range of transformations under mild, metal-free conditions.

Electrochemical synthesis offers another sustainable alternative. By using electricity as a "reagent," it is possible to generate reactive intermediates and drive reactions without the need for stoichiometric chemical oxidants or reductants. Electrochemical methods have been applied to the cyclization of precursors to form the indole ring and for the functionalization of pre-existing indole scaffolds, such as through oxidative coupling reactions.

Green Chemistry Principles in Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indoles and other heterocyclic compounds to minimize environmental impact. Key areas of focus include the use of safer solvents, energy efficiency, and the development of catalytic and atom-economical reactions.

Green Solvents : The use of water, ionic liquids, or supercritical fluids as reaction media instead of volatile organic compounds (VOCs) is a major goal of green chemistry. For example, Suzuki-Miyaura coupling reactions of aryl chlorides have been successfully performed in water, which is particularly relevant for industrial applications. rsc.org

Energy Efficiency : Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many indole syntheses. This technology provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.

Catalysis : The shift from stoichiometric reagents to catalytic alternatives is a fundamental principle of green chemistry. The transition metal-catalyzed reactions discussed in section 2.5.1 are prime examples of this, where a small amount of catalyst can facilitate a large number of turnovers. The development of recyclable catalysts further enhances the green credentials of these processes.

Atom Economy : Synthetic methods that maximize the incorporation of all materials used in the process into the final product are considered highly atom-economical. Reactions like C-H functionalization are inherently more atom-economical than traditional cross-coupling reactions that generate stoichiometric salt byproducts.

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Structure Activity Relationship Sar Studies of 6 Chloro 7 Methyl 1h Indole and Its Analogues

Influence of Chlorine and Methyl Substituents on Biological Activities

The biological profile of the 6-Chloro-7-methyl-1H-indole scaffold is significantly modulated by its two key substituents: a chlorine atom at the 6-position and a methyl group at the 7-position. The interplay of their electronic, steric, and lipophilic properties dictates the molecule's interaction with biological targets.

The introduction of a chlorine atom onto an aromatic ring, such as the indole (B1671886) nucleus, imparts several physicochemical changes that can enhance biological activity. researchgate.netresearchgate.net Generally, chlorination increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access lipophilic domains within a protein target. researchgate.net The chlorine atom, being electron-withdrawing, can also alter the electronic distribution of the indole ring, potentially increasing the reactivity of nearby atoms or influencing binding through nonbonding interactions with the target site. researchgate.netresearchgate.net Furthermore, placing a halogen at a specific position can block metabolic hydroxylation at that site, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net

Conversely, the methyl group at the C-7 position is an electron-donating group. In some contexts, such as indole-imidazole hybrids, electron-donating groups have been shown to enhance cytoprotective activity. mdpi.com However, the size and position of alkyl substituents can also introduce steric hindrance, which may negatively impact activity by preventing the molecule from optimally fitting into a binding site. mdpi.com The specific effect is highly dependent on the topology of the target protein. For certain anti-Trypanosoma cruzi indole-2-carboxamides, small, electron-donating groups like methyl were found to be favorable for potency. acs.org

The combination of an electron-withdrawing chlorine at C-6 and an electron-donating methyl group at C-7 on the same indole ring creates a unique electronic and steric profile that is essential for its specific biological activities.

Table 1: General Influence of Substituents on Indole Scaffolds

| Substituent | Position | General Effects on Biological Activity |

|---|---|---|

| Chlorine | C-6 | Increases lipophilicity, blocks metabolic oxidation, alters electronic properties, can form halogen bonds. researchgate.netresearchgate.net |

Impact of Positional Isomerism on Pharmacological Profiles

The precise positioning of substituents on the indole scaffold is critical, as positional isomers often exhibit vastly different pharmacological profiles. Shifting the chlorine atom from the C-6 position or the methyl group from the C-7 position would significantly alter the molecule's shape, dipole moment, and electronic landscape, leading to differential interactions with biological receptors.

For instance, moving the chlorine atom from C-6 to C-4, C-5, or C-7 would change the pattern of electron density across the ring system. This can affect the pKa of the indole N-H proton and influence the molecule's ability to act as a hydrogen bond donor. Studies on other heterocyclic systems have confirmed that the position of a chlorine substituent significantly affects biological activity. nih.gov

Similarly, the location of the methyl group is crucial. A shift from C-7 to other positions would rearrange the steric bulk of the molecule. This could either open up new, favorable interactions with a target or create clashes that reduce binding affinity. Research on bisindole compounds has demonstrated that altering the linkage position between indole rings—a form of positional isomerism—can lead to a dramatic loss of activity, highlighting the spatial sensitivity of receptor binding. nih.gov The differentiation and separation of positional isomers are therefore critical steps in drug discovery, as isomers can have distinct biological and toxicological properties. nih.govresearchgate.net

Table 2: Hypothetical Pharmacological Profiles of Positional Isomers

| Compound | Key Feature Change (from this compound) | Predicted Impact on Activity |

|---|---|---|

| 5-Chloro-7-methyl-1H-indole | Chlorine shifted to C-5 | Altered electronic distribution and dipole moment; likely different target affinity and selectivity. |

| 7-Chloro-6-methyl-1H-indole | Substituent positions swapped | Significant change in steric and electronic environment around the pyrrole (B145914) ring fusion, likely leading to a distinct pharmacological profile. |

Rational Design and Optimization of this compound Derivatives for Specific Biological Targets

The this compound scaffold serves as a valuable starting point for rational drug design campaigns aimed at developing potent and selective inhibitors for specific biological targets. nih.gov Optimization strategies typically involve systematic structural modifications to enhance target affinity, selectivity, and pharmacokinetic properties.

One common approach is the exploration of substitutions at other positions on the indole ring, particularly at C-2, C-3, and N-1.

N-1 Position: Alkylation or arylation at the indole nitrogen can probe for additional hydrophobic interactions and can modulate the hydrogen-bond-donating capacity of the N-H group.

C-2 Position: Introducing functional groups such as carboxylic acids can create strong ionic or hydrogen-bonding interactions with a target, as seen in the development of some indole-2-carboxylic acid derivatives. mdpi.com

C-3 Position: This position is frequently modified to introduce a wide variety of side chains that can interact with different regions of a target's binding pocket. The introduction of arylmethyl or aryloxy groups at C-3 has been used to develop selective COX-2 inhibitors from a 6-methylsulfonylindole scaffold. nih.gov

Bioisosteric replacement is another key strategy. For example, the C-7 methyl group could be replaced with an ethyl group to probe for additional hydrophobic space or with a cyclopropyl group to introduce conformational rigidity. acs.org Similarly, the C-6 chlorine could be replaced with a bromine or trifluoromethyl group to fine-tune electronic properties and lipophilicity. Such rational design approaches, often guided by computational modeling, are instrumental in transforming a lead compound into a clinical candidate. mdpi.com

Comparative SAR Analysis with Related Halogenated and Alkylated Indole Scaffolds

To better understand the SAR of this compound, it is instructive to compare it with structurally related analogues. These comparisons highlight how specific structural changes—such as altering substituent positions, adding new functional groups, or exchanging one halogen for another—can lead to profound differences in biological activity.

Structural and Bioactivity Comparisons with 5-Chloro-7-methyl-1H-indole-3-carbaldehyde Derivatives

Comparing this compound with a 5-Chloro-7-methyl-1H-indole-3-carbaldehyde derivative reveals two significant structural modifications: the shift of the chlorine from C-6 to C-5 and the introduction of a carbaldehyde group at C-3.

C-3 Carbaldehyde Group: The introduction of a formyl group at the C-3 position provides a potent hydrogen bond acceptor and a key synthetic handle. researchgate.net This group can be crucial for direct interaction with a biological target or for further derivatization to create more complex molecules, such as Schiff bases, which can possess their own distinct biological activities. researchgate.net The presence of this polar, reactive group fundamentally changes the molecule's character from the relatively simpler this compound, likely leading to engagement with entirely different biological targets.

Analysis of 6-Chloro-7-fluoro-1H-indole and Other Fluorinated Indole Analogues

The replacement of the C-7 methyl group in this compound with a fluorine atom to give 6-Chloro-7-fluoro-1H-indole represents a significant chemical modification. smolecule.comnih.gov While both substituents occupy the same position, their properties are starkly different.

Steric and Electronic Effects: Fluorine is much smaller than a methyl group but is highly electronegative, whereas the methyl group is larger and electron-donating. This substitution dramatically alters the local electronic environment of the benzene (B151609) portion of the indole.

Metabolic Stability and Binding: Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation and to increase binding affinity through favorable interactions with the target, including the formation of halogen bonds.

pKa Modulation: The strong electron-withdrawing nature of fluorine at C-7 would decrease the pKa of the indole N-H, making it a stronger hydrogen bond donor compared to the methyl-substituted analogue.

This single atom exchange can therefore lead to a completely different pharmacological profile by altering metabolic stability, binding interactions, and the fundamental electronic properties of the indole scaffold. smolecule.com

Table 3: Physicochemical Comparison of C-7 Substituents

| Compound | C-7 Substituent | Key Properties of Substituent | Predicted Effect on Indole Ring |

|---|---|---|---|

| This compound | -CH₃ | Electron-donating, lipophilic, sterically larger. | Increases electron density, provides bulk. |

Structure-Activity Insights from 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid Derivatives

A 7-Chloro-3-methyl-1H-indole-2-carboxylic acid derivative presents a radical departure from the this compound scaffold. The key structural changes are the repositioning of the chlorine and methyl groups and, most importantly, the addition of a carboxylic acid moiety at C-2.

Substituent Repositioning: Moving the chlorine to C-7 and the methyl group to C-3 creates a new regioisomer with a different steric and electronic profile. Substitution at the C-3 position is known to be critical for various biological activities, including antifungal effects. mdpi.com

C-2 Carboxylic Acid: The introduction of a carboxylic acid group at the C-2 position is the most transformative change. This group is typically ionized at physiological pH, introducing a negative charge and significantly increasing the molecule's polarity. This moiety can act as a powerful hydrogen bond donor and acceptor and can form strong salt-bridge interactions with positively charged residues (e.g., arginine or lysine) in a protein binding site. Indole-2-carboxylic acids have been successfully developed as inhibitors for targets like HIV-1 integrase, where the acid functionality is essential for activity. mdpi.com

Consequently, a 7-chloro-3-methyl-1H-indole-2-carboxylic acid derivative would be expected to have a pharmacological profile dominated by the presence of the acidic group, targeting proteins where such interactions are favorable, and would likely be inactive against targets that require the more lipophilic, neutral character of this compound.

Implications from 7-Chloro-3-(difluoromethyl)-1H-indole Analogues

The strategic placement of a chlorine atom at the 7-position of the indole ring, combined with a difluoromethyl group at the 3-position, presents a unique electronic and steric profile. SAR studies on analogues of this scaffold aim to understand how modifications to this core structure influence biological activity. While specific research on 7-chloro-3-(difluoromethyl)-1H-indole is not extensively detailed in publicly available literature, general principles derived from related indole derivatives can provide valuable inferences.

For instance, the presence of a halogen, such as chlorine, at the 7-position can significantly alter the molecule's lipophilicity and electronic distribution. This, in turn, can affect its ability to cross cell membranes and interact with target proteins. The electron-withdrawing nature of the chlorine atom can influence the pKa of the indole nitrogen, potentially modulating hydrogen bonding interactions within a biological target's binding site.

The difluoromethyl group at the 3-position is a key feature. This group is often employed as a bioisostere for a hydroxyl or thiol group, but it also introduces a unique combination of lipophilicity and hydrogen bond donating capacity. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, which can be critical for binding affinity and selectivity.

To systematically explore the SAR of this scaffold, researchers typically synthesize and test a series of analogues where different substituents are introduced at various positions of the indole ring. The resulting data, often presented in tabular format, allows for a direct comparison of the impact of these modifications on a specific biological endpoint.

Table 1: Hypothetical SAR Data for 7-Chloro-3-(difluoromethyl)-1H-indole Analogues

| Compound ID | R1-substituent | R2-substituent | R5-substituent | Biological Activity (IC50, µM) |

| 1a | H | H | H | 1.2 |

| 1b | CH3 | H | H | 0.8 |

| 1c | H | F | H | 2.5 |

| 1d | H | H | OCH3 | 0.5 |

| 1e | H | H | Cl | 3.1 |

This table is illustrative and based on general SAR principles, as specific data for these compounds is not publicly available.

From such a table, one could infer that a small alkyl group at the R1 position (Compound 1b) might enhance activity, while introducing a fluorine at the R2 position (Compound 1c) could be detrimental. An electron-donating group at the 5-position (Compound 1d) appears to be beneficial, whereas an additional electron-withdrawing group (Compound 1e) may decrease potency.

Comparative Studies with 6-Fluoro-7-methyl-1H-indole Derivatives and Bioisosteric Effects

Comparing the SAR of this compound with its 6-fluoro-7-methyl-1H-indole counterpart offers a direct look at the bioisosteric effects of fluorine versus chlorine at the 6-position. Fluorine, being smaller and more electronegative than chlorine, can lead to distinct differences in physicochemical properties and biological interactions.

The substitution of chlorine with fluorine can impact:

Size and Steric Profile: Fluorine is significantly smaller than chlorine, which can alter how the molecule fits into a binding pocket.

Lipophilicity: Fluorine substitution often increases lipophilicity, which can affect cell permeability and metabolic stability.

Hydrogen Bonding: The ability of fluorine to act as a hydrogen bond acceptor is a subject of ongoing research, but it is generally considered a weak acceptor. This contrasts with the potential interactions of the larger chlorine atom.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability at the site of fluorination.

The methyl group at the 7-position also plays a crucial role. It provides steric bulk and can engage in hydrophobic interactions within the binding site. The interplay between the 6-halogen and the 7-methyl group is a key aspect of the SAR for this series of compounds.

Table 2: Hypothetical Comparative SAR Data for 6-Halogenated-7-methyl-1H-indole Derivatives

| Compound ID | Halogen at C6 | R2-substituent | R3-substituent | Biological Activity (IC50, µM) |

| 2a | Cl | H | H | 0.9 |

| 2b | F | H | H | 0.7 |

| 2c | Cl | H | CH3 | 1.5 |

| 2d | F | H | CH3 | 1.1 |

| 2e | Cl | Br | H | 2.8 |

| 2f | F | Br | H | 2.2 |

This table is illustrative and based on general SAR principles, as specific data for these compounds is not publicly available.

A comparative analysis of this hypothetical data might suggest that the 6-fluoro analogues (e.g., 2b, 2d, 2f) consistently exhibit slightly better potency than their 6-chloro counterparts (e.g., 2a, 2c, 2e). This could be attributed to the favorable properties of fluorine, such as its size or its influence on the electronic nature of the indole ring. The data might also indicate that substitution at the 3-position (compounds 2c and 2d) is less tolerated than at the 2-position, and that a bulky substituent at the 2-position (compounds 2e and 2f) decreases activity regardless of the halogen at the 6-position.

Pharmacological and Biological Activities of 6 Chloro 7 Methyl 1h Indole and Associated Compounds

Investigation of Therapeutic Potential and Biomedical Applications

Antineoplastic and Antiproliferative Efficacy

Application in Targeted Oncology Therapies

The indole (B1671886) scaffold is a cornerstone in the design of modern anticancer agents due to its ability to interact with a multitude of targets involved in cancer progression. benthamscience.com Various synthetic and natural indole compounds exhibit significant anti-proliferative activity through mechanisms such as the inhibition of Epidermal Growth Factor Receptors (EGFR), histone deacetylases (HDAC), various kinases, DNA-topoisomerases, and tubulin polymerization. benthamscience.com

Derivatives featuring a chlorinated indole ring have shown particular promise. For instance, a series of novel 5-chloro-indole-2-carboxylate derivatives were developed as potent inhibitors of mutant EGFR and BRAF pathways, which are over-activated in many cancers. mdpi.com The most potent of these, the m-piperidinyl derivative 3e , demonstrated an IC50 value of 68 nM against EGFR, proving to be 1.2-fold more potent than the established drug erlotinib. mdpi.com Furthermore, spirooxindole-triazole hybrids containing a 6-chloro-spiro[indoline-3,3′-pyrrolizin]-2-one core have been investigated for their dual inhibition of EGFR and poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA damage repair, presenting a valuable strategy for liver cancer therapy. nih.gov

The introduction of an indole moiety to other complex molecules, such as betulinic acid, has also yielded compounds with significant anticancer activity. It was noted that the presence of a chlorine atom at the C-5 position of the indole ring led to an increase in activity against pancreatic (MIAPaCa), ovarian (PA-1), and colon (SW620) cancer cells. nih.gov These findings underscore the importance of the indole nucleus, and specifically chloro-substitution, in the development of targeted oncology therapies.

| Compound | Target/Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 5-Chloro-indole-2-carboxylate derivative (3e) | EGFR | 68 nM | mdpi.com |

| Indoline Imidazolium Salt (Compound 25) | MCF-7 (Breast Cancer) | 0.24 µM | nih.gov |

| Indoline Imidazolium Salt (Compound 25) | SMMC-7721 (Hepatoma) | 0.42 µM | nih.gov |

| Pyrazolinyl-Indole (HD05) | NCI-60 Cell Line Panel | Broad-spectrum growth inhibition | mdpi.com |

Antiviral Activity and Mechanisms

Indole derivatives are recognized for their broad-spectrum antiviral activities, with compounds like Arbidol, an indole-3-carboxylate derivative, being used clinically. nih.gov The mechanism of action for many indole-based antivirals involves the inhibition of viral entry and membrane fusion. nih.gov

Research into halogenated indoles has revealed that the position and nature of the halogen substituent can be critical for activity. Studies on tetracyclic indole cores have shown that fluoro and chloro groups can confer potent anti-HCV profiles. nih.gov While specific data on 6-Chloro-7-methyl-1H-indole is not available, other chlorinated indoles have been explored. For example, derivatives of 5-chloro and 5-chloro-4-fluoro indole-2-carboxamides have demonstrated potent activity against mutant HIV-1 reverse transcriptase strains, in some cases superior to nevirapine and efavirenz. nih.gov The natural product streptindole, an indole derivative, has also been found to have good antiviral activity against the Tobacco Mosaic Virus (TMV), and synthetic derivatives have been developed to improve upon this activity. researchgate.net

| Compound Class | Virus | Mechanism/Activity | Reference |

|---|---|---|---|

| Arbidol (Indole-3-carboxylate derivative) | Influenza, HCV | Inhibitor of virus entry and membrane fusion | nih.gov |

| 5-Chloro-4-fluoro Indole-2-Carboxamides | HIV-1 (L100I, K103N RT strains) | Potent inhibition, superior to NVP and EFV | nih.gov |

| Streptindole Derivative (12d) | Tobacco Mosaic Virus (TMV) | Inactivation (57%), Curative (55%), Protection (53%) at 500 µg/mL | researchgate.net |

| Indole-3yl analog (piperazine derivative) | HIV-1 | EC50 = 4.0 nM | nih.gov |

Anti-inflammatory and Antipyretic Profiles

The indole scaffold is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin. This has spurred research into novel indole derivatives for their potential anti-inflammatory and antipyretic effects. A study focused on novel derivatives of 6-chloro-1H-indole-5-carboxylate synthesized a series of compounds, including 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide derivatives . These compounds were evaluated for their ability to reduce inflammation in a carrageenan-induced paw edema model in rats and for their antipyretic activity. The study found that all the synthesized compounds exhibited moderate to significant anti-inflammatory and antipyretic activities. jbarbiomed.com Similarly, other research has explored 2-aroylindoles, which incorporate a methanone moiety linking an aryl group to the indole nucleus, for potential analgesic, anti-inflammatory, and antipyretic properties. researchgate.net

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| 6-Chloro-1H-indole-5-carboxamide Derivatives | Carrageenan-induced paw edema (Rat) | Moderate to significant inhibition of edema | jbarbiomed.com |

| 6-Chloro-1H-indole-5-carboxamide Derivatives | Yeast-induced pyrexia (Rat) | Moderate to significant reduction in body temperature | jbarbiomed.com |

| 2-Aroylindole Derivatives | Anti-inflammatory and Antipyretic screens | Demonstrated activity | researchgate.net |

Antitubercular and Antimicrobial Investigations

The emergence of drug-resistant microbial and tubercular strains necessitates the discovery of new therapeutic agents. The indole nucleus has proven to be a valuable scaffold in this area. Studies have shown that halogenated indoles, particularly chloroindoles, possess significant antibacterial and antibiofilm properties. For example, 4-chloroindole and 7-chloroindole effectively inhibit planktonic cell growth and biofilm formation in the pathogen Vibrio parahaemolyticus. researchgate.net The position of the chlorine atom influences the activity, with 4- and 5-chloroindoles showing the lowest Minimum Inhibitory Concentrations (MIC) of 50 μg/mL against this pathogen. nih.gov Similarly, 4-chloroindole and 5-chloroindole demonstrated MICs of 75 μg/ml against uropathogenic Escherichia coli and inhibited biofilm formation by an average of 67% at a concentration of 20 μg/ml. nih.gov

In the context of antitubercular research, indole-2-carboxamide derivatives have been identified as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org A study on these derivatives showed that a 5-chloro substitution resulted in potent activity against Mycobacterium tuberculosis (MIC = 2.80 μM). rsc.org Furthermore, a series of diversely substituted indolizines (a related nitrogen-containing heterocyclic system) were evaluated for anti-mycobacterial activity. A compound featuring a 7-formyl group (polar) showed better activity than one with a 7-methyl group (nonpolar), indicating that substituents at this position are prominent for activity against M. tuberculosis. nih.govnih.gov This suggests that the 7-methyl group in this compound could be a key site for structure-activity relationship studies.

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Chloroindole | Vibrio parahaemolyticus | 50 µg/mL | nih.gov |

| 7-Chloroindole | Vibrio parahaemolyticus | 200 µg/mL | researchgate.netnih.gov |

| 4-Chloroindole / 5-Chloroindole | Uropathogenic E. coli | 75 µg/mL | nih.gov |

| Indole-2-carboxamide (5-chloro derivative 8e ) | Mycobacterium tuberculosis H37Rv | 2.80 µM | rsc.org |

| Indolizine Derivative (Compound 4 ) | Mycobacterium tuberculosis H37Rv | 4 µg/mL | nih.govnih.gov |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | turkjps.org |

Anticonvulsant Properties and Neurological Impact

The indole framework is integral to many agents acting on the central nervous system (CNS) and has been extensively explored for developing treatments for disorders like epilepsy. nih.govresearchgate.net Various synthetic approaches have yielded indole derivatives with promising anticonvulsant activity.

One study synthesized a series of tetracyclic indole derivatives, cycloalkyl nih.govnih.govpyrrolo[3,2,1-ij]quinolines, and tested them in a rat maximal electroshock model. Several compounds showed good activity, with ED50 values as low as 12.5 mg/kg. nih.gov Another approach involved the molecular hybridization of indole and pyrazole scaffolds. A series of 3-{2-[1-acetyl-5-(substitutedphenyl)-4,5-dihydropyrazol-3-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-ones was synthesized and evaluated. The most active compound, which featured a 4-chlorophenyl substituent, exhibited a potent anticonvulsant effect with an ED50 of 13.19 mmol/kg and a high protective index of 3.29 in the maximal electroshock test. nih.gov It was also noted that compounds with electron-withdrawing substituents on the phenyl ring of an indolyl pyrazoline system exhibited remarkable anticonvulsant activity. These findings highlight the potential of the indole nucleus, particularly when appropriately substituted, in the design of novel anticonvulsant agents.

| Compound | Seizure Model | Activity (ED50) | Reference |

|---|---|---|---|

| 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta nih.govnih.govpyrrolo[3,2,1-ij]quinoline (7d) | Rat Maximal Electroshock | 12.5 mg/kg p.o. | nih.gov |

| N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta nih.govnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c) | Rat Maximal Electroshock | 12.9 mg/kg p.o. | nih.gov |

| 3-{2-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydropyrazol-3-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one (25) | Maximal Electroshock Test | 13.19 mmol/kg | nih.gov |

| 2-phenyl-4-(4-chlorobenzylidene)-5(4H)-oxazolone (5) | Maximal Electroshock (MES) Test | Active at 100 mg/kg | pharmacophorejournal.com |

Interaction with Neurotransmitter Receptors and Central Nervous System Targets

The structural similarity of the indole ring to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) has made it a focal point for the design of drugs targeting the central nervous system. researchgate.net Indole-containing drugs are used to treat a range of CNS disorders, including depression, anxiety, and schizophrenia. researchgate.netjpsbr.org

Research has focused on developing indole derivatives as ligands for various neurotransmitter receptors. For example, the addition of diverse aromatic residues to an indole scaffold via a hydrazide-hydrazone bridge has been explored for interactions with cholinesterase enzymes, which are targets in Alzheimer's disease. mdpi.com Other studies have focused on developing antagonists for the 5-HT6 receptor, a promising target for improving cognitive function. mdpi.com The substitution pattern on the indole ring is crucial for receptor affinity and selectivity. For instance, in a series of adenosine A2A receptor antagonists, a methoxy group at the C7 position of the indole nucleus was found to enhance binding affinity. mdpi.com This suggests that the 7-methyl group of this compound could play a significant role in modulating interactions with CNS receptors. The development of selective agonists and antagonists for specific receptor subtypes remains a key goal in CNS drug discovery.

| Compound Class | Target Receptor/Enzyme | Significance | Reference |

|---|---|---|---|

| Indole-based hydrazide-hydrazone derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potential for Alzheimer's disease treatment | mdpi.com |

| Indole-piperazine derivatives | Adenosine A2A receptor (hA2AAR) | Methoxy group at C7 enhances binding affinity | mdpi.com |

| Indole-based sulfonamides | 5-HT6 Receptor | Potential as cognitive enhancers | mdpi.com |

Engagement with Oxidative Stress Pathways and Antioxidant Potential

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer. The indole nucleus is recognized for its antioxidant properties, partly due to the heterocyclic nitrogen atom acting as a redox center. researchgate.net

Various indole derivatives have been synthesized and evaluated for their radical-scavenging abilities. A study on arylidene-1H-indole-2-carbohydrazones found that their antioxidant activity was strongly related to the number and position of hydroxyl groups on the arylidene moiety. nih.gov The introduction of a tosyl group into the indole structure has also yielded compounds with notable antioxidant activity. researchgate.netmdpi.com

In the context of neurodegenerative diseases, indole derivatives have been investigated for their ability to mitigate oxidative stress and neuroinflammation. The indole compound NC009-1 has been shown to have neuroprotective effects in models of tauopathy and spinocerebellar ataxia. mdpi.com Further studies demonstrated its anti-oxidative properties in cellular and mouse models of Parkinson's disease, suggesting that such compounds may be beneficial by reducing neurodegeneration linked to oxidative stress. mdpi.com These findings indicate that indole derivatives, potentially including this compound, could serve as multifunctional agents that combat diseases by targeting oxidative stress pathways.

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Activity depends on number and position of -OH groups | nih.gov |

| Indole Hydrazone (Compound 16) | Antiproliferative (K562, Colo-38 cells) | High antiproliferative activity correlated with good antioxidant properties | nih.gov |

| Indole Compound (NC009-1) | Parkinson's Disease Models | Demonstrated anti-oxidative and anti-inflammatory properties | mdpi.com |

| Tosyl-Indole Derivatives | General Antioxidant Screens | Tosyl group can confer antioxidant activity | researchgate.netmdpi.com |

Exploration of Therapeutic Efficacy in Additional Pathological Conditions

The indole nucleus is a well-established "privileged scaffold" in drug discovery, known to be a core component of numerous natural and synthetic molecules with significant biological activity. nih.gov The introduction of specific substituents, such as halogens and alkyl groups, can modulate the pharmacological profile of these molecules, leading to enhanced potency or novel mechanisms of action. The therapeutic potential of structures related to this compound has been explored in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

The "6-chloro-7-methyl" substitution pattern has been incorporated into heterocyclic systems to evaluate their potential as anticancer agents. A study focused on a novel series of 6-chloro-7-methyl-5H- nih.govsmolecule.comresearchgate.netthiadiazolo[3,2-a]pyrimidin-5-one derivatives, which, while not indoles, share the same benzene (B151609) ring substitution. These compounds were synthesized and evaluated for their in vitro anticancer activity against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines. researchgate.net

One derivative, 6-chloro-7-methyl-2-(4-((2-(piperidin-1-yl)ethylamino)methyl) phenyl)- nih.govsmolecule.comresearchgate.netthiadiazolo[3,2-a]pyrimidin-5-one, demonstrated notable activity against both cancer cell lines. researchgate.net Furthermore, studies on other substituted indoles have shown that the presence of a chloro group can significantly contribute to antiproliferative effects. For instance, a series of 5-chloro-indole derivatives were developed as potent inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, novel 6,7-annulated-4-substituted indole compounds have been shown to inhibit the proliferation of murine L1210 tumor cells, inducing apoptosis and blocking cell division. nih.gov

Table 1: In Vitro Anticancer Activity of a 6-Chloro-7-methyl Derivative

| Compound Name | Cancer Cell Line | Result |

|---|---|---|

| 6-chloro-7-methyl-2-(4-((2-(piperidin-1-yl)ethylamino)methyl) phenyl)- nih.govsmolecule.comresearchgate.netthiadiazolo[3,2-a]pyrimidin-5-one | Human Breast Cancer (T-47D) | Good anticancer activity reported researchgate.net |

This table is based on data for a structurally related pyrimidine derivative, not this compound itself.

Antimicrobial Activity

The indole scaffold is a promising backbone for the development of new antimicrobial agents, with research showing activity against multidrug-resistant bacteria. nih.gov The presence of a chloro substituent on the indole ring has been identified as beneficial for antimicrobial potency. nih.gov

One study highlighted that indole-triazole derivatives featuring a m-chlorophenyl group demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In a related heterocyclic system, 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione, which also contains a chloro and methyl group on the carbocyclic ring, exhibited remarkable antibacterial activity against MRSA with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL. iosrjournals.org This suggests that the specific substitution pattern of this compound could be a valuable feature for designing novel antibacterial agents.

Table 2: Antimicrobial Activity of Structurally Related Chloro-Methyl Heterocycles

| Compound Name | Microorganism | MIC (µg/mL) |

|---|---|---|

| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 iosrjournals.org |

Anti-inflammatory Activity

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example. nih.gov Research into novel indole-based compounds continues to explore their potential in treating inflammation. cuestionesdefisioterapia.comchemrxiv.org Molecular hybridization techniques combining indole with other heterocyclic cores, such as imidazole[2,1-b]thiazole, have yielded derivatives with potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. rsc.org

While direct studies on this compound are lacking, research on analogous structures is informative. For example, a study on newly synthesized 7-chloro-2-methyl substituted quinazolin-4(3H)-ones and benzoxazin-4-ones reported significant anti-inflammatory activity, which was found to be higher than the standard drug indomethacin. longdom.org This indicates that the chloro-methyl substitution on an aromatic ring fused to a heterocycle is a viable strategy for developing potent anti-inflammatory agents.

Antimalarial Potential

The 6-chloro-7-substituent pattern has also been investigated in the context of parasitic diseases. A study on 6-chloro-7-methoxy-4(1H)-quinolones demonstrated that this substitution pattern provided a synergistic effect on antimalarial activity. nih.gov These compounds were highly efficacious against both the blood and liver stages of the Plasmodium parasite. Although the 7-substituent is a methoxy group rather than a methyl group, this finding underscores the potential importance of the 6-chloro substitution on a heterocyclic core for activity against pathogenic protozoa. nih.gov

Advanced Analytical and Computational Methodologies in Indole Chemistry Research

Spectroscopic Characterization for Structural Elucidation of Indole (B1671886) Compounds

Spectroscopic techniques are fundamental in determining the molecular structure of indole derivatives. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. For 6-Chloro-7-methyl-1H-indole, the chemical shifts in the NMR spectra are influenced by the electron-donating and -withdrawing effects of the substituents on the indole ring.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring and the methyl group. The proton on the nitrogen (N-H) of the indole ring typically appears as a broad singlet in the downfield region. The protons on the benzene (B151609) portion of the indole ring (H-4 and H-5) would exhibit chemical shifts and coupling patterns dictated by the chloro and methyl substituents. The protons on the pyrrole (B145914) ring (H-2 and H-3) would also have characteristic chemical shifts. The methyl protons at the 7-position would likely appear as a singlet in the upfield region.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide information on all the carbon atoms in this compound. The chemical shifts of the carbon atoms in the benzene ring would be influenced by the electronegativity of the chlorine atom and the electron-donating nature of the methyl group. The carbons of the pyrrole ring and the methyl group would also have characteristic resonances.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | Broad singlet, downfield | - |

| C-2 | - | ~120-125 |

| C-3 | - | ~100-105 |

| C-3a | - | ~128-132 |

| C-4 | Doublet | ~120-125 |

| C-5 | Doublet | ~120-125 |

| C-6 | - | ~125-130 (bearing Cl) |

| C-7 | - | ~115-120 (bearing CH₃) |

| C-7a | - | ~135-140 |

| 7-CH₃ | Singlet, upfield | ~15-20 |

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic rings, and the C-Cl bond. A study on 6-isocyano-1-methyl-1H-indole highlights the vibrational characteristics of the indole core, which would be similar in the target compound. nih.gov

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch | 3300-3500 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (CH₃) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1200-1350 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of chlorine, an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak would also be observed, corresponding to the ³⁷Cl isotope. The fragmentation pattern would provide further structural information. While the direct mass spectrum for this compound is not provided in the search results, the PubChem entry for the related compound 6-Chloro-1-methyl-1H-indole indicates the availability of GC-MS data, suggesting this is a standard analytical method for such compounds. nih.gov

Chromatographic Techniques for Compound Purity and Separation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water). The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). This technique is crucial for determining the purity of a synthesized batch of the compound and for isolating it from reaction mixtures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of a sample. nih.gov It is often used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a compound. For this compound, a TLC analysis would involve spotting a solution of the compound onto a silica gel plate (stationary phase) and developing it in a suitable solvent system (mobile phase), such as a mixture of hexane and ethyl acetate. The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic value for the compound in that specific solvent system. Visualization can be achieved under UV light or by using a staining agent.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the field of medicinal chemistry for the discovery and development of new therapeutic agents. These in silico approaches allow for the prediction of molecular interactions, the elucidation of structure-activity relationships, and the rational design of novel compounds with enhanced biological activity. For heterocyclic compounds like this compound, these methodologies provide profound insights into their potential pharmacological profiles, guiding synthetic efforts and minimizing the costs and time associated with traditional drug discovery pipelines. espublisher.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing the physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new or untested compounds. mdpi.com

In the context of indole chemistry, QSAR studies have been instrumental in identifying key structural requirements for various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netorientjchem.org These models are built using a dataset of indole derivatives with known activities and a wide range of calculated molecular descriptors.

Key Molecular Descriptors in Indole QSAR Studies:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Features such as charge distribution, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO) are crucial. For instance, a QSAR study on cytotoxic 6-chloro-7-substituted benzodithiazines indicated that the energy of the highest occupied molecular orbital (HOMO) and the natural charge on specific atoms were highly involved in their activity. nih.gov

Steric Descriptors: These relate to the volume and three-dimensional arrangement of the molecule and its substituents. CoMFA (Comparative Molecular Field Analysis) studies on indole derivatives have shown that steric fields near certain positions of the indole nucleus can significantly influence inhibitory activity. acs.org

Hydrophobic Descriptors: Lipophilicity, often represented by log P, is a critical parameter for drug absorption and distribution.

For a hypothetical QSAR analysis of this compound derivatives, the model would quantify the impact of the chloro and methyl groups at the C6 and C7 positions, respectively. The electron-withdrawing nature of the chlorine atom and the electron-donating, lipophilic character of the methyl group would be translated into specific descriptor values. The resulting QSAR model could predict how modifications to these substituents might enhance a desired biological activity, providing a rational basis for the design of new analogues. nih.govwjbphs.com

| Descriptor Type | Example Descriptor | Information Provided | Potential Influence on Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Influences reactivity and interaction with biological targets. nih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Affects how the molecule fits into a receptor's binding site. acs.org |

| Hydrophobic | LogP | Lipophilicity / Water solubility | Crucial for membrane permeability and reaching the target site. |

| Topological | Wiener Index | Molecular branching and compactness | Relates to the overall shape and size of the molecule. |

Molecular docking and molecular dynamics (MD) simulations are powerful structure-based drug design techniques that provide detailed insights into how a ligand, such as this compound, might interact with a specific biological target at an atomic level. espublisher.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. derpharmachemica.com This method is crucial for identifying key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are vital for biological activity. semanticscholar.org For indole derivatives, common protein targets include enzymes like cyclooxygenases (COX), kinases, and indoleamine 2,3-dioxygenase (IDO1). espublisher.comnih.govmdpi.comnih.gov

In a docking study involving this compound, the indole nucleus would likely participate in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the active site. The NH group of the indole ring can act as a hydrogen bond donor. The chlorine and methyl substituents would influence the binding affinity and selectivity through steric and electronic effects, potentially forming specific hydrophobic or halogen-bond interactions. Docking studies on various substituted indoles have consistently highlighted the importance of interactions with key residues like Tyr355 and Arg120 in COX enzymes or Glu121 in Pim-1 kinase. nih.govmdpi.com

Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. semanticscholar.orgnih.gov An MD simulation tracks the motions and conformational changes of the atoms, allowing for an assessment of the stability of the predicted binding pose from docking. semanticscholar.org By calculating parameters like the root-mean-square deviation (RMSD) of the complex, researchers can confirm whether the ligand remains stably bound within the active site. semanticscholar.org Furthermore, MD simulations can refine the binding energy calculations, providing a more accurate estimation of the ligand's affinity for the target. espublisher.com

For this compound, an MD simulation would verify the stability of its interactions within a target's binding pocket, confirming that the key hydrogen bonds and hydrophobic contacts predicted by docking are maintained over a simulated period, thus strengthening its potential as a viable inhibitor. semanticscholar.org

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Generic Indole Derivative 1 | -8.5 | Glu121, Leu44 | Hydrogen Bond, Hydrophobic |

| Generic Indole Derivative 2 | -9.2 | Glu121, Val52, Phe49 | Hydrogen Bond, Hydrophobic, π-π Stacking |

| Generic Indole Derivative 3 | -7.9 | Lys67, Leu120 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is illustrative and based on general findings for indole derivatives against kinase targets as reported in the literature. nih.gov

Future Research Avenues and Translational Prospects

Development of Novel and Efficient Synthetic Routes to 6-Chloro-7-methyl-1H-indole and its Derivatives

The development of efficient and versatile synthetic methodologies is crucial for exploring the full therapeutic potential of the this compound scaffold. While classical methods like the Fischer, Bartoli, and Leimgruber-Batcho syntheses provide foundational routes to the indole (B1671886) core, future research will likely focus on improving yield, regioselectivity, and substrate scope, particularly for polysubstituted indoles. smolecule.comluc.edu

One promising area is the refinement of one-pot synthesis procedures, which are considered highly efficient in organic chemistry by minimizing intermediate isolation steps, thereby saving time and resources. nih.govresearchgate.net For instance, a one-pot process involving the reduction of a nitro-precursor followed by intramolecular cyclization and subsequent functionalization could be adapted for the synthesis of this compound derivatives. mdpi.com

Furthermore, modern catalytic systems, including palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Buchwald-Hartwig), offer powerful tools for the late-stage functionalization of the indole ring. nih.gov These methods would allow for the introduction of diverse substituents onto the this compound core, rapidly generating libraries of analogues for biological screening. The development of flow chemistry processes also presents an opportunity to enhance safety, scalability, and reaction efficiency, particularly for handling potentially hazardous reagents or intermediates. smolecule.com

| Synthetic Method | Description | Potential Advantages for this compound | Key Research Focus |

|---|---|---|---|

| Modified Fischer Indole Synthesis | Acid-catalyzed reaction of an appropriately substituted phenylhydrazine (B124118) with an aldehyde or ketone. | Well-established and versatile for creating the core indole structure. | Optimizing reaction conditions to handle the specific electronic effects of the chloro and methyl groups; improving yields and minimizing side products. nih.gov |

| Leimgruber-Batcho Indole Synthesis | A two-step synthesis involving the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization. | High efficiency for halogenated indoles and avoids harsh acidic conditions. smolecule.com | Developing enhanced protocols using specific catalysts (e.g., palladium-catalyzed hydrogenation) to ensure the preservation of the chloro substituent. smolecule.com |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki or Buchwald-Hartwig amination on a pre-formed indole core to introduce further complexity. | Allows for late-stage diversification to rapidly create a library of derivatives for SAR studies. | Exploring the reactivity of different positions on the this compound ring for selective functionalization. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, and potentially lower cost for large-scale production. nih.govresearchgate.net | Designing a robust one-pot sequence from commercially available starting materials. mdpi.com |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch process. | Precise control over reaction parameters (temperature, pressure), enhanced safety, and improved scalability. smolecule.com | Adapting existing batch syntheses to continuous flow systems for industrial-scale production. smolecule.com |

Identification and Validation of New Biological Targets and Therapeutic Areas

The indole scaffold is a common feature in molecules targeting a wide range of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders. nih.govmyskinrecipes.commdpi.com While this compound is currently utilized as a synthetic intermediate, its unique substitution pattern warrants direct investigation into its biological activities and those of its derivatives. myskinrecipes.com

Future research should focus on screening this compound and its analogues against various biological targets. Given the known activities of other substituted indoles, promising therapeutic areas for exploration include:

Oncology: Many indole-based compounds exhibit anticancer properties. smolecule.commdpi.com The 6-chloro and 7-methyl groups can modulate lipophilicity and electronic properties, potentially enhancing binding to kinase enzymes, which are critical targets in cancer therapy.

Infectious Diseases: Indole derivatives have shown potential as antibacterial, antifungal, and antiviral agents. smolecule.commdpi.com Research could explore the efficacy of this compound derivatives against drug-resistant pathogens, a significant global health challenge. nih.gov

Neurological Disorders: The compound is already used to create molecules with CNS activity. myskinrecipes.com This suggests that its derivatives could be designed to interact with targets like serotonin (B10506) transporters or other receptors implicated in depression, anxiety, and neurodegenerative diseases. mdpi.com

Validating new biological targets will involve a combination of in vitro assays, cell-based studies, and eventually, in vivo models to confirm the mechanism of action and therapeutic potential.

Design and Synthesis of Next-Generation this compound Analogues with Improved Efficacy and Selectivity

The rational design of next-generation analogues is key to translating the potential of the this compound scaffold into viable drug candidates. This process involves systematically modifying the core structure to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). indexcopernicus.comijmps.org

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues where different positions on the indole ring are systematically modified. For example, replacing the methyl group with other alkyl or functional groups, or introducing substituents at the C2 or C3 positions, can reveal crucial insights into how the molecule interacts with its biological target. nih.gov The presence of the chlorine atom at the 6-position can significantly influence the molecule's electronic distribution and binding interactions, an effect that can be further explored and exploited in drug design. chemrxiv.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve efficacy or reduce toxicity. For instance, the methyl group could be replaced with an ethyl or trifluoromethyl group to probe steric and electronic requirements at the target's binding site.

The ultimate goal is to design analogues with high affinity for their intended target and minimal interaction with off-target proteins, thereby reducing the potential for side effects.

Integration of High-Throughput Screening and Computational Methods in Drug Discovery for Indole Scaffolds

Modern drug discovery relies heavily on the integration of experimental and computational approaches to accelerate the identification and optimization of lead compounds. nih.govresearchgate.net These technologies are particularly well-suited for exploring the vast chemical space accessible from the this compound scaffold.